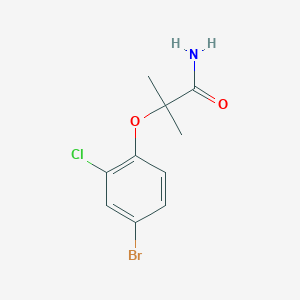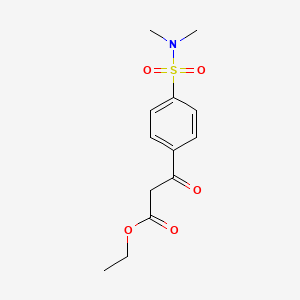
Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to an ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-(N,N-dimethylsulfamoyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiproliferative agent against cancer cells.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxobutanoate
- Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopentanoate
Uniqueness
Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate is unique due to its specific structural features, such as the presence of both a sulfonamide and an ester group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H17NO5S |
|---|---|
Molekulargewicht |
299.34 g/mol |
IUPAC-Name |
ethyl 3-[4-(dimethylsulfamoyl)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C13H17NO5S/c1-4-19-13(16)9-12(15)10-5-7-11(8-6-10)20(17,18)14(2)3/h5-8H,4,9H2,1-3H3 |
InChI-Schlüssel |
HXOJARUKQSTSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



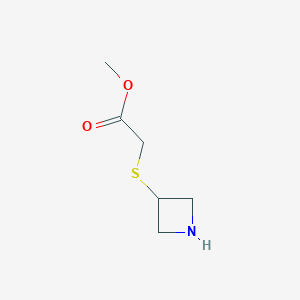
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
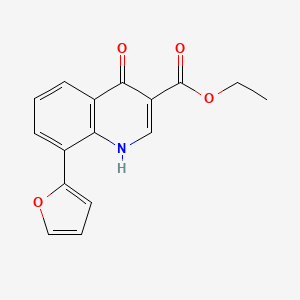
![(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)
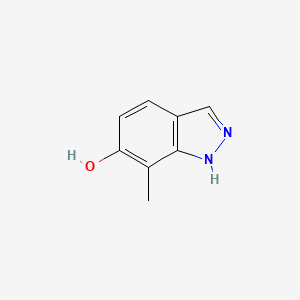

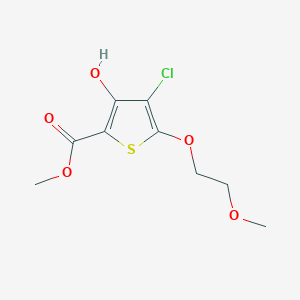


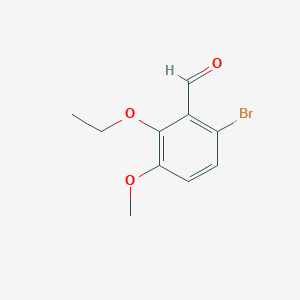
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
